molecular formula C12H13BO2 B11899332 (4-Ethylnaphthalen-1-yl)boronic acid CAS No. 372521-81-8

(4-Ethylnaphthalen-1-yl)boronic acid

Cat. No.: B11899332
CAS No.: 372521-81-8
M. Wt: 200.04 g/mol
InChI Key: VHGXDXICOUFMJL-UHFFFAOYSA-N
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Description

(4-Ethylnaphthalen-1-yl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an organic substituent and two hydroxyl groups. Boronic acids are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethylnaphthalen-1-yl)boronic acid typically involves the borylation of 4-ethylnaphthalene. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst. The reaction is carried out under mild conditions, often in the presence of a base such as potassium acetate .

Industrial Production Methods: Industrial production of boronic acids, including this compound, generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: (4-Ethylnaphthalen-1-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (4-Ethylnaphthalen-1-yl)boronic acid in the Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Methyl-1-naphthaleneboronic acid
  • 4-Bromo-1-naphthaleneboronic acid

Comparison: (4-Ethylnaphthalen-1-yl)boronic acid is unique due to its ethyl substituent on the naphthalene ring, which can influence its reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, it offers a larger aromatic system, which can enhance π-π interactions in certain applications .

Properties

CAS No.

372521-81-8

Molecular Formula

C12H13BO2

Molecular Weight

200.04 g/mol

IUPAC Name

(4-ethylnaphthalen-1-yl)boronic acid

InChI

InChI=1S/C12H13BO2/c1-2-9-7-8-12(13(14)15)11-6-4-3-5-10(9)11/h3-8,14-15H,2H2,1H3

InChI Key

VHGXDXICOUFMJL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C2=CC=CC=C12)CC)(O)O

Origin of Product

United States

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